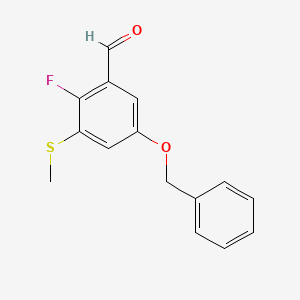
DibutylL-(+)-Tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DibutylL-(+)-Tartrate is an organic compound that belongs to the family of tartrate esters. It is derived from tartaric acid, a naturally occurring substance found in many plants, particularly grapes. This compound is known for its chiral properties, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images. This compound is widely used in various chemical processes and has significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
DibutylL-(+)-Tartrate can be synthesized through the esterification of tartaric acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion. The general reaction is as follows:
Tartaric Acid+ButanolH2SO4this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of advanced techniques such as distillation and crystallization helps in the purification of the final product. The industrial production also focuses on optimizing reaction conditions to minimize by-products and enhance efficiency.
化学反応の分析
Types of Reactions
DibutylL-(+)-Tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the butyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyl tartrate derivatives with additional functional groups, while substitution reactions can introduce new substituents in place of the butyl groups.
科学的研究の応用
DibutylL-(+)-Tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of DibutylL-(+)-Tartrate involves its interaction with specific molecular targets. In biochemical applications, it can act as a substrate or inhibitor for enzymes, affecting their activity. The chiral nature of the compound allows it to interact selectively with other chiral molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- DiethylL-(+)-Tartrate
- DimethylL-(+)-Tartrate
- DipropylL-(+)-Tartrate
Comparison
Compared to its similar compounds, DibutylL-(+)-Tartrate has unique properties due to the presence of butyl groups. These groups influence its solubility, reactivity, and interaction with other molecules. The specific arrangement of the butyl groups also affects its chiral properties, making it distinct in its applications and effectiveness in various chemical and biochemical processes.
特性
分子式 |
C12H20O6-2 |
|---|---|
分子量 |
260.28 g/mol |
IUPAC名 |
(2R,3R)-2,3-dibutyl-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C12H22O6/c1-3-5-7-11(17,9(13)14)12(18,10(15)16)8-6-4-2/h17-18H,3-8H2,1-2H3,(H,13,14)(H,15,16)/p-2/t11-,12-/m0/s1 |
InChIキー |
VGYMDCTZOUYUEW-RYUDHWBXSA-L |
異性体SMILES |
CCCC[C@](C(=O)[O-])([C@](CCCC)(C(=O)[O-])O)O |
正規SMILES |
CCCCC(C(=O)[O-])(C(CCCC)(C(=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14774609.png)
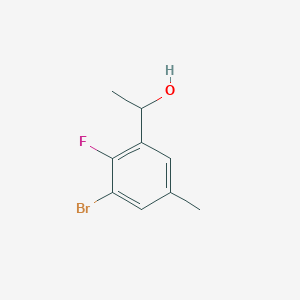


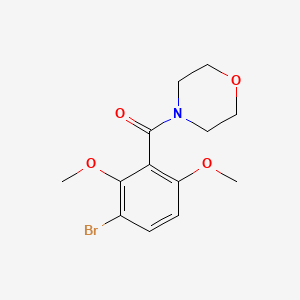
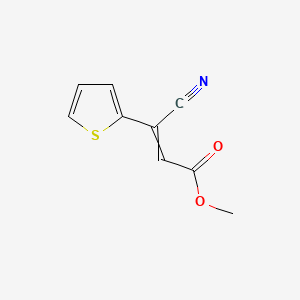
![2-(1-(tert-Butoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropylpropanoic acid](/img/structure/B14774646.png)
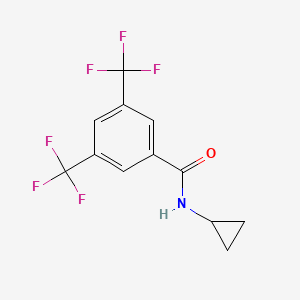
![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)

![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14774669.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)
